2-(oxan-2-ylsulfanyl)acetic Acid
Overview
Description
It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is notable for its unique structure, which includes a tetrahydropyran ring and a sulfanyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-2-ylsulfanyl)acetic acid typically involves the reaction of tetrahydropyran-2-thiol with chloroacetic acid under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(oxan-2-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(oxan-2-ylsulfanyl)acetic acid has a range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(oxan-2-ylsulfanyl)acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions .
Comparison with Similar Compounds
Thiomalic acid: Another sulfur-containing acetic acid derivative.
Cysteine: An amino acid with a thiol group.
Methionine: An amino acid with a thioether group.
Comparison: 2-(oxan-2-ylsulfanyl)acetic acid is unique due to its tetrahydropyran ring, which imparts different chemical properties compared to simpler thiol-containing compounds like thiomalic acid or amino acids like cysteine and methionine. This structural uniqueness allows for specific interactions in biological systems and distinct reactivity in chemical synthesis .
Properties
IUPAC Name |
2-(oxan-2-ylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-6(9)5-11-7-3-1-2-4-10-7/h7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDVJZULSKYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403393 | |
Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125488-66-6 | |
Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-2-ylsulfanyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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